1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-16-5-3-4-13(10-16)12-22-20(26)19-17(28-2)11-18(25)24(23-19)15-8-6-14(21)7-9-15/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSPMGUZUPZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine hydrate and subsequent acylation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation of methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure includes a dihydropyridazine core, which is known for its diverse biological activities.
Physical Properties
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Solubility : Data on solubility in various solvents is essential for practical applications but is not available in the current literature.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may interact with biological targets.
Anticancer Activity
Preliminary studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, related compounds have demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound could be explored for similar activities .
Research has focused on the compound's interaction with specific biological pathways and receptors:
- Aryl Hydrocarbon Receptor (AHR) : The compound may modulate AHR activity, which is involved in the regulation of immune responses and detoxification processes .
- Enzyme Inhibition : The potential for inhibiting enzymes involved in cancer progression has been noted, making it a candidate for further exploration in cancer therapeutics .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activity. Research into synthetic pathways can lead to the development of more potent analogs.
Synthesis Example
A typical synthetic route might involve:
- Formation of the dihydropyridazine core.
- Introduction of the fluorophenyl and methoxy groups through electrophilic aromatic substitution.
- Final acylation to form the carboxamide functional group.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of pyridazine derivatives, compounds similar to this one were tested against several cancer cell lines including SNB-19 and OVCAR-8. Results indicated percent growth inhibitions exceeding 80%, highlighting the potential for further development .
Case Study 2: AHR Modulation
Another investigation explored how compounds affecting AHR could lead to new treatments for diseases characterized by immune dysregulation. This compound's ability to modulate AHR activity suggests it could play a role in therapeutic strategies for autoimmune diseases .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyridazine/pyrimidine derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound and Compound 12 (from ) is associated with enhanced binding affinity in protease inhibition, likely due to fluorine’s electron-withdrawing properties and optimal van der Waals interactions .
- Methoxybenzyl groups (e.g., 3-methoxybenzyl in the target compound vs. 4-methoxyphenyl in ) influence solubility and steric effects. The meta-substitution in the target compound may offer better conformational flexibility compared to para-substituted analogs .
Synthetic Feasibility :
- Yields for analogs in range from 22% to 90%, suggesting that the introduction of bulky groups (e.g., cyclopropylcarbamoyl) or fluorinated aryl groups may complicate synthesis. The target compound’s 3-methoxybenzyl group could pose moderate synthetic challenges .
Metabolic Stability :
- Compounds with trifluoromethyl groups () exhibit improved metabolic stability due to the group’s resistance to oxidative degradation. The absence of this group in the target compound may necessitate additional pharmacokinetic optimization .
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be characterized by the following features:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Methoxy groups : Potentially increase solubility and modulate biological activity.
- Dihydropyridazine core : Associated with various biological activities including anti-cancer properties.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For example, studies show that similar compounds demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific compound has been noted to exhibit promising results in preclinical models.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. This includes the modulation of kinases associated with tumor growth.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and signaling.
- Met Kinase Inhibition : Analogues of this compound have been identified as potent inhibitors of Met kinase, which plays a crucial role in cancer progression. One study highlighted that a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration .
Preclinical Studies
-
Study on Met-dependent Tumors :
- Objective : To evaluate the efficacy of the compound in inhibiting Met-dependent tumors.
- Findings : The compound exhibited significant anti-tumor effects, leading to complete tumor stasis in xenograft models.
- Implications : These findings support the advancement of this compound into clinical trials due to its favorable pharmacokinetic profile .
- In Vitro Studies :
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 44.6% in rats |
| Clearance Rate | 4.45 L/h/kg |
| Half-life | 0.402 h |
| Volume of Distribution | 42.01 L/kg |
These parameters suggest that the compound has a reasonable bioavailability and clearance rate, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
